Pro-leu

Catalog No.
S1898120
CAS No.
52899-07-7
M.F
C11H20N2O3
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pro-leu

CAS Number

52899-07-7

Product Name

Pro-leu

IUPAC Name

4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoic acid

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C11H20N2O3/c1-7(2)6-9(11(15)16)13-10(14)8-4-3-5-12-8/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

ZKQOUHVVXABNDG-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1

Synonyms

Pro-Leu, prolylleucine, prolylleucine, (D-Leu-D-Pro)-isomer, prolylleucine, (L-Leu-D-Pro)-isomer, prolylleucine, (L-Leu-L-Pro)-isomer, Z-Pro-D-Leu

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1

Peptide Synthesis

Pro-Leu plays a crucial role in peptide synthesis, which involves the creation of short chains of amino acids. Scientists utilize Pro-Leu as a starting point for peptide chain formation due to its specific chemical properties. The proline residue in Pro-Leu offers a rigid structure, influencing the conformation of the attached peptide chain and aiding in the overall synthesis process [].

Protein Structure Analysis

Pro-Leu can be employed as a probe in protein structure analysis. By strategically attaching Pro-Leu to specific locations within a protein's structure, researchers can gain insights into protein folding and dynamics. The presence of Pro-Leu can influence how a protein folds and interacts with other molecules [].

Pro-leu, also known as L-prolyl-L-leucine, is a dipeptide composed of two amino acids: proline and leucine. It is classified as an organic compound and is notable for its role as a metabolite in various biological systems. The molecular formula of Pro-leu is C11H20N2O3C_{11}H_{20}N_{2}O_{3}, and it features a peptide bond connecting the carboxyl group of proline to the amino group of leucine. This compound is not naturally occurring in significant quantities but can be found in individuals exposed to it or its derivatives, marking its relevance in the human exposome—the totality of environmental exposures affecting health throughout a lifetime .

As mentioned earlier, Pro-Leu's primary significance lies in its role as a model compound. Studies have employed Pro-Leu to investigate protein folding mechanisms, particularly the influence of proline's rigid structure on peptide conformation []. Pro-Leu can also be used to study enzyme specificity, where researchers analyze how enzymes interact with this dipeptide compared to other substrates.

Typical of peptides:

  • Hydrolysis: Under acidic or basic conditions, Pro-leu can be hydrolyzed to yield free proline and leucine.
  • Peptide Bond Formation: It can undergo further reactions to form larger peptides through additional condensation reactions with other amino acids.
  • Modification Reactions: The amino and carboxyl groups can be modified through acylation or alkylation, leading to derivatives with altered properties.

The stability of Pro-leu under physiological conditions makes it a useful model for studying peptide behavior and interactions.

Pro-leu exhibits various biological activities that contribute to its significance in research:

  • Metabolic Role: As a dipeptide, it may play a role in metabolic pathways involving protein synthesis and degradation.
  • Potential Therapeutic Effects: Research indicates that compounds similar to Pro-leu may possess anti-inflammatory properties and could be beneficial in treating conditions such as arthritis and cancer due to their ability to inhibit collagenase activity .
  • Biological Interactions: Pro-leu's structure allows it to interact with various enzymes and receptors, potentially influencing signaling pathways within cells.

The synthesis of Pro-leu typically involves solid-phase peptide synthesis or solution-phase methods. Key steps include:

  • Protection of Functional Groups: The amino group of proline is often protected using a benzyloxycarbonyl (Z) group to prevent unwanted reactions during synthesis.
  • Coupling Reaction: The protected proline is coupled with leucine using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
  • Deprotection: The protective group is removed under mild acidic conditions to yield the final dipeptide.

These methods allow for the production of high-purity Pro-leu suitable for research applications.

Pro-leu has several applications across various fields:

  • Biochemical Research: It serves as a building block for synthesizing more complex peptides and proteins, facilitating studies on protein structure and function.
  • Pharmaceutical Development: Due to its potential therapeutic properties, Pro-leu is investigated for use in drug formulations aimed at treating diseases associated with collagen degradation.
  • Model Systems: It is used in studies examining protein folding and enzyme-substrate interactions, providing insights into fundamental biochemical processes .

Studies on Pro-leu interactions focus on its role with enzymes, particularly collagenases. The hydroxamic acid derivatives of similar compounds have been shown to inhibit these enzymes by chelating zinc ions at their active sites. This inhibition can prevent collagen breakdown, making Pro-leu and its derivatives valuable in understanding tissue remodeling processes and developing treatments for degenerative diseases .

Several compounds share structural similarities with Pro-leu, each offering unique properties:

Compound NameStructure TypeUnique Features
Z-Pro-Leu-Gly-NH2PeptideContains an additional glycine residue; used in enzyme studies.
Z-Pro-Leu-Ala-NHOHTripeptide Hydroxamic AcidExhibits collagenase inhibitory activity; potential therapeutic applications.
Cyclo(Pro-Leu)Cyclic DipeptideDerived from marine sources; studied for anticancer properties.
Arg-Pro-LeuPeptideContains arginine; involved in signaling pathways.

Pro-leu's uniqueness lies in its specific amino acid composition and its role as a metabolite, which distinguishes it from other dipeptides that may not exhibit the same biological activities or therapeutic potentials .

XLogP3

-2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

228.14739250 g/mol

Monoisotopic Mass

228.14739250 g/mol

Heavy Atom Count

16

LogP

-2.41 (LogP)

Sequence

PL

Wikipedia

Pro-Leu

Dates

Modify: 2023-08-16

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